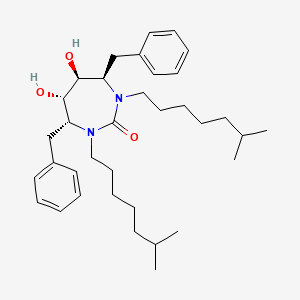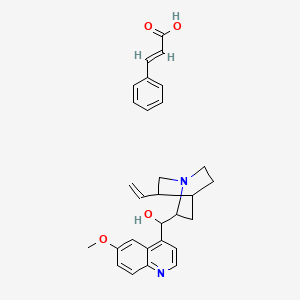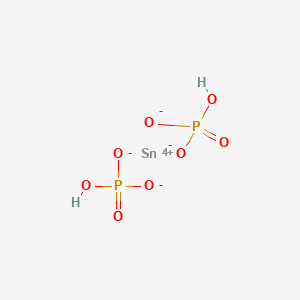
Stannic hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannic phosphate, also known as tin(IV) phosphate, is an inorganic compound with the chemical formula Sn₃(PO₄)₄. It is a member of the group of acidic salts of quadrivalent metals and is known for its ion-exchange properties. This compound is typically found in amorphous, granular, and crystalline forms and has been extensively studied for its stability and ion-exchange capacity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannic phosphate can be synthesized through various methods, including precipitation and ion-exchange processes. One common method involves the reaction of stannic chloride (SnCl₄) with phosphoric acid (H₃PO₄) under controlled conditions. The reaction typically occurs in an aqueous medium, and the resulting stannic phosphate precipitate is filtered, washed, and dried .
Industrial Production Methods: In industrial settings, stannic phosphate is produced using similar precipitation methods but on a larger scale. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the desired purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Stannic phosphate undergoes various chemical reactions, including:
Reduction: In basic solutions, stannic phosphate can reduce bismuth(III) ions (Bi³⁺) to metallic bismuth (Bi).
Substitution: Stannic phosphate can participate in ion-exchange reactions, where it exchanges its hydrogen ions (H⁺) with other cations in solution.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO₃) is commonly used as an oxidizing agent.
Reduction: Basic solutions, such as sodium hydroxide (NaOH), facilitate reduction reactions.
Substitution: Various metal cations, such as copper(II) (Cu²⁺) and zinc(II) (Zn²⁺), can be used in ion-exchange reactions.
Major Products Formed:
Oxidation: Metastannic acid (H₂SnO₃)
Reduction: Metallic bismuth (Bi)
Substitution: Metal phosphates, such as copper(II) phosphate (Cu₃(PO₄)₂) and zinc(II) phosphate (Zn₃(PO₄)₂).
Scientific Research Applications
Stannic phosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of stannic phosphate primarily involves its ion-exchange properties. The compound has multiple dissociable hydrogen atoms, which can be exchanged with other cations in solution. This ion-exchange process is facilitated by the acidic nature of stannic phosphate, allowing it to release hydrogen ions (H⁺) and bind with other metal cations . The molecular targets and pathways involved in these processes include the interaction of stannic phosphate with metal ions, leading to the formation of stable metal-phosphate complexes .
Comparison with Similar Compounds
Stannic phosphate can be compared with other similar compounds, such as:
Zirconium phosphate (Zr₃(PO₄)₄): Known for its high thermal stability and ion-exchange capacity.
Thorium phosphate (Th₃(PO₄)₄): Exhibits similar ion-exchange properties but with different stability constants.
Tin(IV) molybdophosphate (Sn₃(MoO₄)₄): Used for the removal of strontium from nuclear waste, similar to stannic phosphate.
Stannic phosphate is unique due to its high ion-exchange capacity, thermal stability, and ability to form stable complexes with various metal ions .
Properties
CAS No. |
14532-00-4 |
|---|---|
Molecular Formula |
H2O8P2Sn |
Molecular Weight |
310.67 g/mol |
IUPAC Name |
hydrogen phosphate;tin(4+) |
InChI |
InChI=1S/2H3O4P.Sn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4 |
InChI Key |
LRGKLCMGBJZMTB-UHFFFAOYSA-J |
Canonical SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


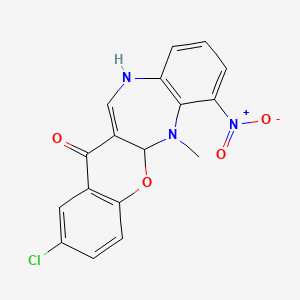
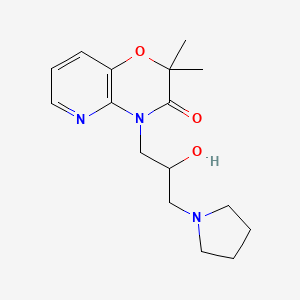
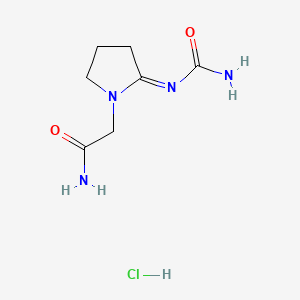
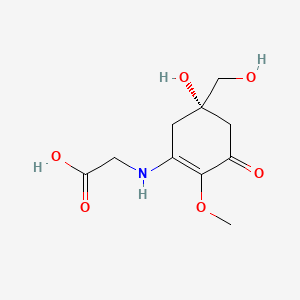

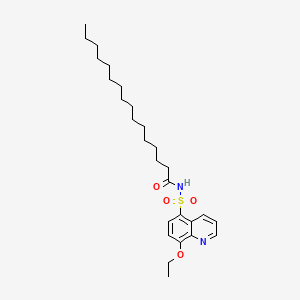

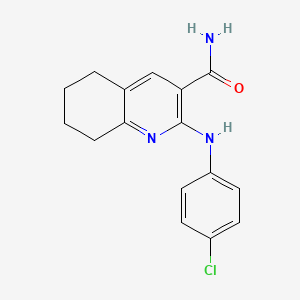



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
